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molecular formula C8H4F3NO4 B060766 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid CAS No. 167887-95-8

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

Cat. No. B060766
M. Wt: 235.12 g/mol
InChI Key: LXDITRBZRZATMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211375B1

Procedure details

To 100 ml of conc. sulfuric acid was dissolved 31 g of 2,4,5-trifluoro-3-methylbenzoic acid, and to this solution was incrementally added 19.5 g of potassium nitrate on ice. The solution was stirred at room temperature for 3 days, and another 1.4 g of potassium nitrate was added on ice. After stirring for 6 hours, the solution was poured into ice water, and the solid precipitate was collected by filtration. The precipitate was dissolved in diethylether and washed with water. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off. The solid precipitate was collected by filtration to obtain 21 g of the title compound.
Name
potassium nitrate
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
1.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([CH3:11])=[C:9]([F:12])[C:8]([F:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N+:14]([O-])([O-:16])=[O:15].[K+]>S(=O)(=O)(O)O>[F:1][C:2]1[C:10]([CH3:11])=[C:9]([F:12])[C:8]([F:13])=[C:7]([N+:14]([O-:16])=[O:15])[C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
potassium nitrate
Quantity
19.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
potassium nitrate
Quantity
1.4 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
31 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1C)F)F
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the solid precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in diethylether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
FILTRATION
Type
FILTRATION
Details
The solid precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=C(C(=C1C)F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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